{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Description
{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol: is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylmethanol, where the phenyl group is substituted with a 2-methyl-2-propen-1-yloxy group
Properties
IUPAC Name |
[4-(2-methylprop-2-enoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,12H,1,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYFXNDASQMBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651090 | |
| Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569361-03-1 | |
| Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-methyl-2-propen-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halides (e.g., HCl, HBr), sulfonates (e.g., TsCl)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds, sulfonated compounds
Scientific Research Applications
Chemistry: In chemistry, {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug formulations. Its unique structure allows for the design of novel compounds with improved efficacy and reduced side effects .
Industry: Industrially, the compound is used in the manufacture of specialty chemicals, coatings, and adhesives. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methane: This compound is similar but lacks the hydroxyl group on the phenyl ring.
Uniqueness: {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol, also known as 4-allylbenzyl alcohol, is an organic compound characterized by its unique structural features, which include a phenolic hydroxyl group and an allyl ether moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
- Chemical Formula: CHO
- Molecular Weight: 148.2 g/mol
- IUPAC Name: (4-prop-2-enylphenyl)methanol
- Appearance: Liquid
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxybenzyl alcohol with 2-methyl-2-propen-1-ol under controlled conditions. This process can be summarized as follows:
-
Reagents:
- 4-Hydroxybenzyl alcohol
- 2-Methyl-2-propen-1-ol
-
Reaction Conditions:
- Solvent: Typically carried out in a suitable organic solvent.
- Temperature: Controlled to optimize yield.
-
Yield and Purification:
- The product is purified through standard techniques such as distillation or chromatography.
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The presence of the allyl group enhances its reactivity and potential interactions with enzymes and receptors, leading to diverse pharmacological effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a broad spectrum of pharmacological activities, including:
-
Antimicrobial Activity:
- Exhibits potential against various bacterial strains.
- Mechanism involves disruption of bacterial cell walls.
-
Anti-inflammatory Properties:
- Inhibits pro-inflammatory cytokines.
- Reduces edema in animal models.
- Anticancer Activity:
Study on Anticancer Properties
A study evaluated the anticancer effects of this compound analogs on MDA-MB-231 cells. The results showed that compounds with similar structures exhibited significant growth inhibition and induced apoptosis through caspase activation .
| Compound | IC (μM) | Mechanism |
|---|---|---|
| Compound A | 5.12 | Apoptosis induction |
| Compound B | 7.84 | Microtubule destabilization |
| Compound C | 4.98 | Cell cycle arrest |
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
